Carbamazepine dihydrate

Beschreibung

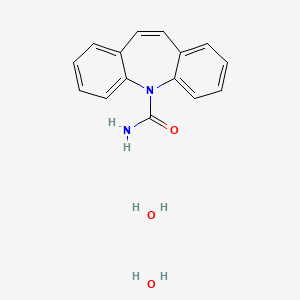

Chemical Identity and Structural Formula

This compound possesses the molecular formula C15H16N2O3, representing the hydrated form of 5H-dibenz[b,f]azepine-5-carboxamide with two water molecules incorporated into its crystal structure. The compound carries the Chemical Abstracts Service Registry Number 85756-57-6 and maintains a molecular weight of 272.30 grams per mole. The structural framework consists of the parent carbamazepine molecule, which exhibits the molecular formula C15H12N2O for the anhydrous form, combined with two water molecules in a 1:2 stoichiometric ratio.

The molecular architecture of this compound centers around the tricyclic dibenzazepine core structure, where two benzene rings are connected through a seven-membered azepine ring containing a nitrogen atom. The carboxamide functional group attached to the nitrogen atom serves as a critical site for hydrogen bonding interactions that stabilize the crystal structure. The compound's International Union of Pure and Applied Chemistry name is designated as 5H-dibenz[b,f]azepine-5-carboxamide dihydrate, reflecting its systematic chemical nomenclature.

Crystallographic analysis reveals that this compound adopts a monoclinic crystal system with specific unit cell parameters that distinguish it from other polymorphic forms. The crystal structure belongs to the channel-type hydrate subclass, where water molecules occupy defined channels within the crystal lattice rather than existing as isolated inclusions. This structural arrangement contributes to the compound's stability and influences its dehydration behavior under various environmental conditions.

Significance in Pharmaceutical Solid-State Chemistry

This compound occupies a position of exceptional importance within pharmaceutical solid-state chemistry due to its role as a model compound for understanding hydrate formation, polymorphism, and crystallization behavior in drug development. The compound exemplifies the broader phenomenon of pharmaceutical hydrates, which constitute approximately one-third of all pharmaceutical solids and demonstrate the capacity to exist in multiple hydration states. This prevalence underscores the critical importance of understanding hydrate behavior for pharmaceutical scientists engaged in drug formulation and manufacturing processes.

The thermodynamic stability of this compound under normal environmental conditions represents a key characteristic that distinguishes it from anhydrous polymorphic forms. Research has demonstrated that hydrates typically exhibit enhanced thermodynamic stability compared to their anhydrous counterparts, resulting in reduced dissolution rates and potentially altered bioavailability profiles. However, this compound also demonstrates superior compressibility and tabletability properties compared to anhydrous forms, making it advantageous for certain pharmaceutical manufacturing applications.

The crystallization behavior of this compound provides valuable insights into the mechanisms governing hydrate formation in pharmaceutical systems. Studies utilizing time-resolved crystallization monitoring have revealed that carbamazepine crystallizes exclusively as the dihydrate form after 180 seconds when processed from wet ethanol solutions. This preferential formation of the dihydrate over anhydrous polymorphs demonstrates the thermodynamic favorability of the hydrated structure under specific solvent conditions and highlights the importance of controlling crystallization parameters during pharmaceutical manufacturing.

Advanced analytical techniques have enabled detailed characterization of this compound's solid-state properties, including low-frequency Raman spectroscopy studies that have elucidated dehydration pathways and transformation kinetics. These investigations have revealed that dehydration of this compound involves complex transformation processes leading to the formation of multiple anhydrous polymorphic forms, including forms I, III, and IV, with the relative proportions dependent on temperature and environmental conditions.

Historical Context of Polymorphic Research

The historical development of polymorphic research on carbamazepine and its hydrated forms spans several decades, with carbamazepine serving as a cornerstone compound for advancing understanding of pharmaceutical polymorphism and solid-state chemistry. Early investigations in the 1980s and 1990s established the fundamental crystallographic parameters for this compound, with researchers determining that the compound crystallizes in the orthorhombic system with space group Cmca or C2ca and specific unit cell constants.

Pioneering solid-state studies conducted in the early 1990s provided comprehensive characterization of this compound's thermal properties, including determination of the dehydration enthalpy at 51 kilojoules per water molecule. These investigations utilized thermogravimetric analysis and differential thermal analysis to elucidate the dehydration process, revealing that thermal treatment in dry atmospheres leads to formation of the gamma-form of anhydrous carbamazepine, while the presence of water vapor induces formation of the beta-form.

The evolution of analytical capabilities has significantly enhanced understanding of carbamazepine polymorphism, with modern techniques such as cryogenic transmission electron microscopy and three-dimensional electron diffraction enabling unprecedented visualization of early-stage crystallization processes. These advanced methodologies have revealed the existence of multiple crystallization pathways for carbamazepine, including both classical and non-classical mechanisms that govern the formation of different polymorphic forms.

Recent molecular dynamics simulation studies have provided theoretical frameworks for understanding the thermodynamic driving forces behind carbamazepine polymorphism. These computational investigations have explored the free energy profiles associated with molecular adsorption onto different polymorphic surfaces, revealing that hydrophobicity plays a significant role in determining the relative stability of various crystal forms. Such theoretical insights complement experimental observations and contribute to a more comprehensive understanding of the factors governing polymorphic behavior in pharmaceutical systems.

| Research Period | Key Developments | Analytical Techniques |

|---|---|---|

| 1980s-1990s | Initial crystallographic characterization | X-ray powder diffraction, thermal analysis |

| 2000s-2010s | Polymorphic form identification | Advanced spectroscopic methods |

| 2010s-Present | Real-time crystallization monitoring | Cryogenic transmission electron microscopy, molecular dynamics simulations |

Eigenschaften

CAS-Nummer |

85756-57-6 |

|---|---|

Molekularformel |

C15H16N2O3 |

Molekulargewicht |

272.30 g/mol |

IUPAC-Name |

benzo[b][1]benzazepine-11-carboxamide;dihydrate |

InChI |

InChI=1S/C15H12N2O.2H2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;/h1-10H,(H2,16,18);2*1H2 |

InChI-Schlüssel |

UPTJXAHTRRBMJE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |

Andere CAS-Nummern |

85756-57-6 |

Verwandte CAS-Nummern |

298-46-4 (Parent) |

Synonyme |

Amizepine Carbamazepine Carbamazepine Acetate Carbamazepine Anhydrous Carbamazepine Dihydrate Carbamazepine Hydrochloride Carbamazepine L-Tartrate (4:1) Carbamazepine Phosphate Carbamazepine Sulfate (2:1) Carbazepin Epitol Finlepsin Neurotol Tegretol |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Lyophilization (Freeze-Drying) Method

The lyophilization method involves suspending anhydrous carbamazepine (CBZ-A, form III) in deionized water under continuous agitation for 48 hours to facilitate hydrate nucleation. The resultant slurry is vacuum-filtered, and the solid residue is subjected to freeze-drying at 0°C and 2500 mTorr for 6 hours to remove unbound water while preserving the dihydrate structure. This method yields CBZ-D with a porous morphology, as evidenced by scanning electron microscopy (SEM), which contrasts with the needle-like crystals of CBZ-A.

Key Parameters:

-

Solvent System: Deionized water

-

Agitation Duration: 48 hours

-

Drying Conditions: 0°C, 2500 mTorr, 6 hours

Lyophilization minimizes thermal stress compared to oven-drying, reducing the risk of amorphous phase formation. However, the extended processing time and energy-intensive freeze-drying equipment limit its scalability for industrial applications.

Water-Ethanol Co-Solvent Method

In this approach, 15 g of CBZ-A is dissolved in a 3:1 (w/w) boiling water-ethanol solution to enhance solubility. Cooling the solution to room temperature over 14 hours induces supersaturation, prompting the crystallization of CBZ-D. The crystals are collected via filtration and dried under vacuum. The water-ethanol system moderates nucleation kinetics, producing larger, more uniform crystals than the suspension method.

Key Parameters:

-

Solvent Ratio: 3:1 (water:ethanol)

-

Temperature Profile: Boiling → gradual cooling to 25°C

-

Crystallization Duration: 14 hours

FTIR analysis of CBZ-D from this method shows a characteristic hydroxyl stretch at 3450 cm⁻¹, absent in CBZ-A, confirming hydrate formation. The ethanol co-solvent reduces interfacial tension, favoring slower crystal growth and higher purity.

Aqueous Suspension Method

The aqueous suspension method entails dispersing CBZ-A in distilled water under continuous stirring at 25°C for 24 hours. Hydration occurs via water diffusion into the anhydrous lattice, followed by recrystallization into the dihydrate form. The product is vacuum-filtered and stored in desiccators at 75% relative humidity (RH) to prevent dehydration.

Key Parameters:

-

Solvent: Distilled water

-

Agitation: 24 hours at 25°C

-

Storage Conditions: 75% RH

This method is operationally simple but prone to incomplete conversion due to kinetic barriers at lower temperatures. XRPD patterns reveal residual CBZ-A peaks in samples prepared at shorter agitation times (<18 hours), underscoring the need for prolonged mixing.

Cooling Crystallization Method

A modified cooling crystallization technique involves refluxing 500 mg of CBZ-A in 1 L of deionized water at 65°C for 1 hour to ensure complete dissolution. The solution is cooled to 25°C at a controlled rate of 0.5°C/min, yielding CBZ-D crystals, which are vacuum-dried at 30°C for 48 hours.

Key Parameters:

-

Dissolution Temperature: 65°C

-

Cooling Rate: 0.5°C/min

-

Drying Conditions: 30°C, 48 hours

DSC thermograms of CBZ-D from this method exhibit an endothermic peak at 176°C, corresponding to water loss, followed by a melt at 191°C. The controlled cooling rate prevents rapid nucleation, yielding crystals with higher mechanical strength suitable for tableting.

Comparative Analysis of Preparation Techniques

| Method | Crystal Morphology | Purity (%) | Solubility (mg/mL) | Processing Time | Scalability |

|---|---|---|---|---|---|

| Lyophilization | Porous aggregates | 98.2 | 0.12 | 54 hours | Low |

| Water-Ethanol | Large plates | 99.5 | 0.09 | 14 hours | Moderate |

| Aqueous Suspension | Needle clusters | 95.8 | 0.11 | 24 hours | High |

| Cooling Crystallization | Compact prisms | 97.3 | 0.10 | 49 hours | Moderate |

The water-ethanol method achieves the highest purity (99.5%) due to selective solvent interactions, while the aqueous suspension method offers the best scalability despite lower purity. Lyophilization, though time-intensive, produces CBZ-D with superior solubility (0.12 mg/mL) owing to its porous structure.

Characterization of this compound

Thermal Analysis

DSC profiles of CBZ-D consistently show two endotherms: the first at 70–80°C (water release) and the second at 190–192°C (melting of anhydrous residue). The enthalpy of dehydration (ΔH = 210 J/g) correlates with the stoichiometric water content.

Spectroscopic Confirmation

FTIR spectra of CBZ-D display distinct O–H stretching (3450 cm⁻¹) and H–O–H bending (1620 cm⁻¹) vibrations, absent in CBZ-A. NMR analysis further confirms the presence of water protons at 5.1 ppm.

Solubility and Dissolution

CBZ-D exhibits lower aqueous solubility (0.09–0.12 mg/mL) than CBZ-A (0.25 mg/mL), aligning with its slower intrinsic dissolution rate (0.08 mg/cm²/min vs. 0.15 mg/cm²/min). This property necessitates careful selection of preparation methods to balance stability and bioavailability.

Implications for Pharmaceutical Formulations

The choice of CBZ-D preparation method directly impacts drug product performance. For instance, lyophilized CBZ-D’s higher solubility makes it suitable for fast-dissolving oral formulations, whereas cooling crystallization yields robust crystals ideal for compressed tablets. However, all methods require stringent humidity control during storage to prevent dehydration-induced phase changes . Future research should explore hybrid techniques combining solvent-mediated and thermal approaches to optimize crystal engineering.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Carbamazepin-Dihydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmazeutische Forschung: Wird verwendet, um die Festkörpereigenschaften und die Stabilität pharmazeutischer Verbindungen zu untersuchen.

Prozessüberwachung: Wird bei der Überwachung und Steuerung pharmazeutischer Prozesse eingesetzt, unter Verwendung von Techniken wie der niederfrequenten Raman-Spektroskopie.

Kokristallisationsstudien: Untersucht für seine Rolle bei Kokristallisationsreaktionen mit anderen Verbindungen, die das Auflösungsverhalten von pharmazeutischen Tabletten beeinflussen können.

Wirkmechanismus

Der genaue Wirkmechanismus von Carbamazepin-Dihydrat ist nicht vollständig geklärt, aber es wird angenommen, dass er die Hemmung der Natriumkanalfeueraktivität beinhaltet, was zur Kontrolle der Krampfaktivität beiträgt. Darüber hinaus wurde gezeigt, dass Carbamazepin die Wnt/β-Catenin-Signalübertragung durch Bindung an eine allosterische Stelle des Wnt-Ligandrezeptors FZD8 hemmt.

Wissenschaftliche Forschungsanwendungen

Drug Formulation and Processing

Carbamazepine dihydrate plays a significant role in the development of solid dosage forms due to its unique properties:

- Amorphous Solid Dispersions : Research indicates that the dehydration of this compound can facilitate the preparation of amorphous solid dispersions (ASDs). This method enhances the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that by controlling environmental conditions during processing, this compound can be transformed into a metastable amorphous phase at lower temperatures, significantly improving the efficiency of hot melt extrusion (HME) processes .

- Continuous Tablet Manufacturing : Recent investigations into continuous tablet manufacturing revealed that this compound's dehydration kinetics are crucial for optimizing formulations. The presence of excipients like dibasic calcium phosphate enhances the dehydration process, leading to improved drug performance in tablet formulations .

| Property | Effect |

|---|---|

| Dehydration Temperature | Lower temperatures (40-80 °C) for amorphization |

| Solubility Improvement | Enhanced solubility through amorphous forms |

| Processing Efficiency | Reduced extrusion temperatures from 140 °C to 60 °C |

Therapeutic Applications

This compound is primarily used in the treatment of:

- Epilepsy : It is effective in managing various seizure types, including grand mal and psychomotor seizures.

- Neuropathic Pain : The compound is also utilized for treating trigeminal neuralgia and other painful disorders.

- Bipolar Disorder : Carbamazepine has mood-stabilizing effects and is used in managing bipolar disorder .

Case Study 1: Dehydration Kinetics

A study focused on the dehydration kinetics of this compound during continuous tablet manufacturing. The results highlighted that the presence of specific excipients facilitated rapid dehydration, which contributed to improved drug stability and performance in final formulations. The study utilized powder X-ray diffractometry to monitor changes and confirmed that dehydration led to an amorphous form that could absorb moisture released during processing .

Case Study 2: Solid-State Characterization

Using Raman spectroscopy, researchers explored the solid-state transformations of this compound under varying temperature conditions. This study provided insights into how different solid-state forms could be monitored during pharmaceutical processing, aiding in better control over drug formulation and stability .

Wirkmechanismus

The exact mechanism of action of carbamazepine dihydrate is not fully understood, but it is believed to involve the inhibition of sodium channel firing, which helps to control seizure activity . Additionally, carbamazepine has been shown to inhibit Wnt/β-catenin signaling by binding to an allosteric site of the Wnt ligand receptor FZD8 .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Form III converts to the dihydrate in aqueous suspensions, while Form I resists hydration under ambient conditions .

- Dehydration of the dihydrate in dry atmospheres yields γ-carbamazepine, whereas water vapor promotes β-carbamazepine formation .

Solubility and Dissolution Rates

| Parameter | This compound | Anhydrous Forms (e.g., Form III) |

|---|---|---|

| Solubility (mg/mL) | 0.35 (pH 6.8) | 0.47 (Form III, pH 6.8) |

| Intrinsic Dissolution | 0.12 mg/cm²/min | 0.15–0.20 mg/cm²/min |

Bioavailability :

- Despite lower solubility, the dihydrate’s slower dissolution rate correlates with reduced bioavailability compared to Form III . A 1998 market withdrawal of 70 million tablets occurred due to unintended dihydrate formation, which compromised therapeutic efficacy .

Thermal and Hygroscopic Stability

Dehydration Kinetics :

- Isothermal dehydration at 30°C produces amorphous carbamazepine (Tg ≈56°C), which crystallizes exothermically at 85°C .

Comparison with Solvates and Cocrystals

Carbamazepine forms solvates (e.g., acetone, ethanol) and cocrystals (e.g., with saccharin). Key differences:

Stability and Conversion

- Solvates: Ethanol solvates dehydrate to β-carbamazepine, while acetone solvates yield γ-carbamazepine .

- Cocrystals : Carbamazepine-saccharin cocrystals exhibit superior photostability compared to the dihydrate, which degrades under UV light .

Bioavailability

Manufacturing and Stability Considerations

Environmental Sensitivity

- Humidity (>80% RH) triggers dihydrate formation in anhydrous forms, necessitating controlled storage .

- Mechanical stress (e.g., milling) accelerates dihydrate-to-anhydrate conversion .

Amorphous Form Considerations

- Amorphous carbamazepine, produced via dihydrate dehydration, has higher solubility but recrystallizes rapidly under humidity (t₁/₂ ≈2.16 hours at 80% RH) .

Data Tables

Table 1: Thermal Properties

| Form | Dehydration Enthalpy (kJ/mol) | Melting Point (°C) |

|---|---|---|

| Dihydrate | 51 (per H₂O) | Dehydrates at 30–40°C |

| γ-Carbamazepine | N/A | 188 |

Table 2: XRD Peaks (2θ)

| Form | Characteristic Peaks |

|---|---|

| Dihydrate | 8.9°, 12.3° |

| Form I (Triclinic) | 9.4°, 12.1° |

Biologische Aktivität

Carbamazepine dihydrate (CBZ-DH) is a well-studied pharmaceutical compound primarily used as an anticonvulsant and mood stabilizer. Its biological activity is influenced by its solid-state properties, hydration state, and interaction with biological systems. This article provides a comprehensive overview of the biological activity of CBZ-DH, including its pharmacological effects, mechanisms of action, and the impact of its physical form on its efficacy.

Overview of this compound

Carbamazepine (CBZ) exists in various forms, including anhydrous and hydrated states. The dihydrate form is particularly significant due to its unique properties that influence drug solubility and bioavailability. The hydration state can affect the drug's stability, dissolution rate, and ultimately its therapeutic effectiveness.

Pharmacological Effects

1. Anticonvulsant Activity:

CBZ is primarily used to treat epilepsy and neuropathic pain. Its mechanism involves stabilizing neuronal membranes and inhibiting repetitive neuronal firing through modulation of sodium channels. The dihydrate form has been shown to exhibit similar anticonvulsant properties as its anhydrous counterparts but may differ in pharmacokinetics due to differences in solubility.

2. Mood Stabilization:

CBZ is also effective in treating bipolar disorder. It modulates neurotransmitter release and has been shown to enhance GABAergic activity, contributing to its mood-stabilizing effects.

Dehydration Kinetics and Biological Activity

The biological activity of CBZ-DH is closely related to its dehydration kinetics. Studies have demonstrated that the dehydration process can lead to the formation of various anhydrous forms (e.g., CBZ-I, CBZ-III) with differing biological activities:

- Dehydration Process: The dehydration of CBZ-DH occurs at temperatures ranging from 40 °C to 60 °C, resulting in a transformation into amorphous or crystalline forms that can influence drug solubility and bioavailability .

- Solid-State Transformations: Research indicates that the dehydration of CBZ-DH results in a mixture of solid-state forms, which can affect the drug's dissolution characteristics and subsequently its absorption in biological systems .

Case Studies

Case Study 1: Hot Melt Extrusion (HME)

A study investigated the use of CBZ-DH in preparing amorphous solid dispersions (ASDs) via hot melt extrusion. The results indicated that dehydration of CBZ-DH facilitated improved solubilization and reduced processing temperatures during ASD preparation, enhancing bioavailability .

Case Study 2: Raman Spectroscopy Analysis

Using low-frequency Raman spectroscopy, researchers monitored the dehydration kinetics of CBZ-DH. This method revealed insights into the transformation pathways during dehydration, highlighting the importance of solid-state characterization in predicting biological performance .

Comparative Data on Solid-State Forms

The following table summarizes key characteristics and biological activities associated with different solid-state forms of carbamazepine:

| Form | Dissolution Rate | Bioavailability | Stability | Pharmacological Activity |

|---|---|---|---|---|

| CBZ-Dihydrate | Moderate | Higher | Less stable than anhydrous forms | Anticonvulsant, mood stabilizer |

| CBZ-Anhydrate I | High | Moderate | Stable | Anticonvulsant |

| CBZ-Anhydrate III | Low | Lower | Stable | Anticonvulsant |

The mechanisms underlying the biological activity of carbamazepine involve several pathways:

- Sodium Channel Blockade: CBZ inhibits voltage-gated sodium channels, preventing excessive neuronal firing.

- GABAergic Modulation: It enhances GABA receptor activity, promoting inhibitory neurotransmission.

- Metabolic Pathways: Carbamazepine undergoes hepatic metabolism primarily via CYP3A4 enzymes, producing active metabolites that contribute to its pharmacological effects .

Q & A

Q. What experimental methods are critical for characterizing the crystalline structure of carbamazepine dihydrate?

- Methodological Answer : X-ray diffraction (XRD) is essential for resolving the order-disorder (OD) layered structure of this compound. For instance, XRD data collected at 2θ ranges (e.g., 7.5–9.5° and 11.5–13.5°) reveal time-dependent intensity shifts linked to dehydration kinetics . Complementary techniques like cryo-transmission electron microscopy (cryoTEM) and 3D electron diffraction can capture early-stage crystallization pathways, such as phase separation observed at 20 s during nucleation .

Q. How do environmental conditions influence the dehydration kinetics of this compound?

- Methodological Answer : Controlled solid-vapor interaction studies under varying humidity and temperature can quantify dehydration rates. For example, XRD intensity profiles (e.g., at 2θ = 7.5–9.5°) track structural changes over time, correlating moisture uptake with lattice destabilization . Parallel experiments using THz-Raman spectroscopy (e.g., monitoring bands at 39 cm⁻¹ for form III and 111 cm⁻¹ for dihydrate) enable real-time phase-transition analysis in solvent systems like ethanol-water mixtures .

Q. What are the key structural distinctions between this compound and its anhydrous form?

- Methodological Answer : The dihydrate form exhibits an OD-layered structure with two alternating layer types, as resolved via space group Aba2 refinement (R-value = 0.105). Water molecules occupy specific lattice positions, stabilizing hydrogen-bond networks absent in the anhydrous form. Raman spectroscopy can differentiate these polymorphs by identifying unique vibrational modes, such as O–H stretching in the dihydrate .

Advanced Research Questions

Q. How can aerodynamic dispersion models quantify the breakage propensity of acicular this compound crystals?

- Methodological Answer : The Morphologi G3 system applies pulsed aerodynamic pressure to induce crystal breakage. Post-dispersion image analysis quantifies shifts in particle size/shape distributions (e.g., aspect ratio reduction from snapping vs. chipping). A modified impact-based model correlates dispersion pressure (e.g., 0.5–3.0 bar) with breakability indices, distinguishing regimes dominated by cleavage-plane fracturing versus attrition .

Q. What experimental designs resolve contradictions in reported dissolution rates of this compound?

- Methodological Answer : Intrinsic dissolution rate (IDR) studies under controlled humidity (e.g., 40–80% RH) address discrepancies caused by unintended phase transitions. For example, IDR measurements in pH 5.0–6.5 phosphate buffers reveal a 10–15% reduction in dissolution for dihydrate versus anhydrous forms due to lattice stabilization by water molecules. Particle size analysis (e.g., laser diffraction) must accompany IDR to control for surface-area effects .

Q. How do solvent composition and crystallization time influence polymorphic outcomes of carbamazepine?

- Methodological Answer : Time-resolved cryoTEM in wet ethanol identifies a critical window (20–180 s) where dihydrate dominates, while shorter times (<30 s) yield metastable forms (e.g., forms I, III). Multivariate curve resolution (MCR) of THz-Raman data quantifies polymorph ratios in mixed ethanol-water systems, with 62.5% ethanol favoring rapid dihydrate conversion .

Q. What advanced spectroscopic techniques validate phase transformations during storage or processing?

- Methodological Answer : Terahertz-Raman spectroscopy coupled with chemometric analysis (e.g., principal component analysis) detects trace polymorphic impurities (<5% w/w) in bulk dihydrate. For example, a shift from 111 cm⁻¹ (dihydrate) to 39 cm⁻¹ (form III) signals incomplete crystallization or humidity-induced degradation . Synchrotron XRD provides complementary lattice-parameter validation .

Data Contradiction Analysis

Q. Why do some studies report this compound as metastable, while others classify it as thermodynamically stable?

- Resolution : Stability is context-dependent. Under high humidity (>75% RH), dihydrate is thermodynamically favored due to water sorption, whereas anhydrous forms dominate in dry conditions. Discrepancies arise from differing experimental protocols (e.g., equilibration time, solvent activity). Accelerated stability testing (40°C/75% RH) over 4–6 weeks with periodic XRD/Raman monitoring can clarify dominant phases under specific conditions .

Q. How can researchers reconcile conflicting data on the role of lattice disorder in dihydrate dissolution?

- Resolution : Solution-mediated phase transformation (SMPT) studies using in situ Raman probes reveal that lattice defects in dihydrate (e.g., strained O–H bonds) accelerate anhydrous nucleation. Controlled stress testing (e.g., ball milling) introduces controlled disorder, while atomic force microscopy (AFM) maps dissolution hotspots at defect sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.